ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-benzothiophene core. Its structure includes a 4-bromophenyl substituent on the pyrazole ring and an ethyl ester group on the benzothiophene moiety. Such structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C22H22BrN3O3S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22BrN3O3S/c1-3-29-22(28)19-16-6-4-5-7-18(16)30-20(19)24-12-17-13(2)25-26(21(17)27)15-10-8-14(23)9-11-15/h8-12,25H,3-7H2,1-2H3/b24-12+ |
InChI Key |
BJRQUNGHUQITNK-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The final step involves the coupling of the pyrazole derivative with the benzothiophene carboxylate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound shares structural motifs with other pyrazole and benzothiophene derivatives but differs in substituent placement and core hybridization. Key comparisons include:
Table 1: Comparative Analysis of Ethyl 2-({[...]}) and Analogues
The ethyl ester in the target compound likely increases metabolic stability relative to the sulfonamide in 4k, which is prone to hydrolysis.
Synthetic Complexity :
- Both compounds require multi-step syntheses, but the target compound’s fused system demands precise regioselective condensation, whereas 4k’s synthesis is more straightforward .
Structural Characterization Techniques
- X-ray crystallography using SHELX software and molecular visualization via ORTEP-3 are standard for confirming the stereochemistry of such complex heterocycles.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Bromine placement (e.g., para-position on phenyl vs. thiophene) significantly alters electronic profiles and bioactivity.
- Hybrid systems (e.g., pyrazole-benzothiophene) may synergize the pharmacological advantages of both cores.
Synthetic Challenges :
- Achieving high yields in fused heterocycles remains a hurdle, necessitating optimized catalysts or microwave-assisted methods.
Future Directions :
- Prioritize in vitro testing for kinase inhibition and solubility studies to validate the compound’s drug-likeness.
Biological Activity
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 666207-51-8) is a complex heterocyclic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 474.37 g/mol. The structure includes a benzothiophene moiety and a pyrazole derivative, which are known for their diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.37 g/mol |
| CAS Number | 666207-51-8 |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related pyrazole derivative demonstrated significant cytotoxicity against various cancer cell lines:
- A549 (lung cancer) : IC50 = 10.29 nM
- MCF-7 (breast cancer) : IC50 = 1.23 μM
- HeLa (cervical cancer) : IC50 = 2.73 μM
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds containing pyrazole rings have been shown to interact with the ATP-binding site of various kinases, leading to reduced phosphorylation and activation of oncogenic pathways .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines while exhibiting low cytotoxicity towards normal cells. The CC50 values for normal cell lines were greater than 100 μM, indicating a favorable safety profile .
- In Vivo Studies : In xenograft models using A549 lung cancer cells, treatment with the compound resulted in a tumor growth delay of approximately 72% at a dosage of 50 mg/kg . This suggests potential efficacy in vivo and warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
